molecular formula C39H46ClF2N5O3S B3029589 CCR5 antagonist 1

CCR5 antagonist 1

Cat. No.: B3029589
M. Wt: 738.3 g/mol
InChI Key: ZYJBOSYROBLSKR-BWMKXQIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCR5 antagonist 1 is a small molecule that inhibits the C-C chemokine receptor type 5 (CCR5). This receptor is a member of the G-protein-coupled receptor family and plays a crucial role in the immune system by mediating the migration of immune cells to sites of inflammation. CCR5 is also a co-receptor for macrophage-tropic strains of the human immunodeficiency virus type 1 (HIV-1), facilitating viral entry into host cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CCR5 antagonist 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure controls to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the final product. This process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the compound meets regulatory standards .

Chemical Reactions Analysis

Types of Reactions: CCR5 antagonist 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different levels of biological activity and pharmacokinetic properties .

Scientific Research Applications

CCR5 antagonists block HIV-1 from entering cells by preventing HIV-1 from interacting with the CCR5 cellular receptor . Therapeutics targeting CCR5 include CCR5 blockade using antibodies or antagonists, gene editing techniques like CRISPR, or combinations of both .

Scientific Research Applications

  • HIV Treatment CCR5 is a co-receptor for most HIV-1 strains, called CCR5 tropic (R5), making it a target for new antiretroviral drugs . CCR5 inhibitors have demonstrated effectiveness against HIV-1 infections and AIDS .
    • Maraviroc (MVC) Maraviroc is a CCR5 antagonist used in HIV-1 treatment . Clinical trials showed that Maraviroc, at doses of 100 mg twice daily and higher, led to a viral load reduction of >1 log copies/ml .
    • GRL-117C GRL-117C is a novel small molecule CCR5 inhibitor that inhibits wild-type R5-HIV-1 replication . GRL-117C also showed effectiveness against T/F viruses, with IC50 values comparable to Maraviroc .
  • Immunomodulation Certain CCR5 inhibitors have immunomodulating properties . High molecular weight hyaluronic acid (HMW HA) possesses anti-inflammatory and immunosuppressive functions .
  • Neurological Applications CCR5 antagonists are potential therapeutic candidates for stroke, showing neuroprotection and improved neural repair .
  • Other potential applications
    • Cancer Treatment Hyaluronic acid (HA) is used in targeted cancer therapy .
    • Diabetes Phenolic compounds may benefit glucose homeostasis, potentially improving the health of patients with diabetes .
    • Various medical applications Hyaluronic acid (HA) has applications in viscosurgery, ophthalmology, orthopedic surgery, rheumatology, and tissue regeneration .

Table 1: Activity of CCR5 Inhibitors against HIV-1

CompoundIC50 (MAGI assay)IC50 (p24 assay)Reference
GRL-117C0.6 nM8.1 nM
Maraviroc0.7 nM4.5 nM
APL0.2 nM2.6 nM
GRL-10007C1.4 nMN/A
GRL-10018C2.9 nMN/A

Case Studies

  • The Berlin and London Patients: These cases spurred researchers to explore CCR5 targeting methods as a potential HIV-1 cure .
  • Maraviroc Monotherapy: Patients received Maraviroc as monotherapy for 10 days, resulting in HIV-1 RNA reductions of >1.5log10 with doses ≥100 mg BID .

Mechanism of Action

CCR5 antagonist 1 exerts its effects by binding to the CCR5 receptor on the surface of immune cells. This binding prevents the interaction between the receptor and its natural ligands, such as macrophage inflammatory protein 1 alpha (MIP-1α), macrophage inflammatory protein 1 beta (MIP-1β), and regulated on activation, normal T cell expressed and secreted (RANTES). By blocking this interaction, this compound inhibits the signaling pathways that lead to immune cell migration and inflammation . Additionally, it prevents HIV-1 from using CCR5 as a co-receptor for viral entry into host cells, thereby inhibiting viral replication .

Comparison with Similar Compounds

Uniqueness: CCR5 antagonist 1 is unique in its specific binding affinity and selectivity for the CCR5 receptor, which may result in a different efficacy and safety profile compared to other CCR5 antagonists. Its distinct chemical structure and functional groups contribute to its unique pharmacological properties .

Biological Activity

CCR5 antagonists are a class of drugs designed to inhibit the CCR5 receptor, a key co-receptor that allows HIV to enter human cells. Among these, "CCR5 antagonist 1" refers to a specific compound that has shown promise in preclinical and clinical studies for its antiviral efficacy against R5-tropic HIV-1. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, safety profile, and potential applications beyond HIV treatment.

This compound functions by binding to the CCR5 receptor, preventing the HIV envelope protein gp120 from attaching to the receptor. This blockade inhibits viral entry into host cells, effectively reducing viral load in infected individuals. The compound demonstrates high selectivity for CCR5 over other receptors, minimizing off-target effects and enhancing its safety profile .

Efficacy Studies

Recent studies have evaluated the potency of this compound against various R5-tropic HIV-1 strains. The following table summarizes key findings from several assays:

CompoundAssay TypeIC50 Value (nM)Efficacy Notes
This compoundMAGI Assay0.6Comparable potency to maraviroc
This compoundp24 Assay8.1Lower potency observed compared to MAGI assay
MaravirocMAGI Assay0.7Established benchmark for comparison
Maravirocp24 Assay4.5Consistent results across different assays

These results indicate that this compound exhibits significant antiviral activity, comparable to that of maraviroc, particularly in inhibiting R5-tropic strains of HIV-1 .

Case Studies

A notable case study involved treatment-experienced patients with R5-tropic HIV-1 who received this compound as part of their regimen. Over a period of 48 weeks, patients demonstrated a significant reduction in viral load and an increase in CD4+ T cell counts. The study reported an average viral load reduction of over 2 log10 copies/mL, indicating robust antiviral efficacy .

Another study focused on the long-term safety profile of this compound. Patients were monitored for adverse effects such as hepatotoxicity and cardiovascular events. Results showed that while some patients experienced mild liver enzyme elevations, these were manageable and resolved upon discontinuation of the drug .

Immunomodulatory Effects

Beyond its antiviral properties, this compound has shown potential immunomodulatory effects. It may reduce inflammation by inhibiting chemokine signaling pathways associated with immune responses. This characteristic could be beneficial in treating inflammatory conditions such as multiple sclerosis and graft-versus-host disease .

Resistance Profile

Resistance to CCR5 antagonists remains a concern in HIV treatment. Studies have indicated that while some viral strains can develop resistance through mutations that allow them to utilize alternative entry pathways (e.g., X4 tropism), this compound has demonstrated a lower propensity for resistance development compared to earlier compounds like aplaviroc . Continuous monitoring and resistance testing are essential components of managing therapy with CCR5 antagonists.

Properties

IUPAC Name

N-tert-butyl-4-chloro-2-fluoro-5-[4-(3-fluorophenyl)-4-[2-[(1R,5S)-3-(2-methylbenzimidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl]piperidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H46ClF2N5O3S/c1-25-43-34-10-5-6-11-35(34)47(25)30-21-28-12-13-29(22-30)46(28)19-16-39(26-8-7-9-27(41)20-26)14-17-45(18-15-39)37(48)31-23-36(33(42)24-32(31)40)51(49,50)44-38(2,3)4/h5-11,20,23-24,28-30,44H,12-19,21-22H2,1-4H3/t28-,29+,30?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJBOSYROBLSKR-BWMKXQIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CC4CCC(C3)N4CCC5(CCN(CC5)C(=O)C6=CC(=C(C=C6Cl)F)S(=O)(=O)NC(C)(C)C)C7=CC(=CC=C7)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2N1C3C[C@H]4CC[C@@H](C3)N4CCC5(CCN(CC5)C(=O)C6=CC(=C(C=C6Cl)F)S(=O)(=O)NC(C)(C)C)C7=CC(=CC=C7)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H46ClF2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.